1-(4-Imidazol-1-ylphenyl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]methanamine

Catalog No.
S3087637
CAS No.
2419700-58-4
M.F
C17H21N5
M. Wt
295.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Imidazol-1-ylphenyl)-N-[(1-propan-2-ylimidazo...

CAS Number

2419700-58-4

Product Name

1-(4-Imidazol-1-ylphenyl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]methanamine

IUPAC Name

1-(4-imidazol-1-ylphenyl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]methanamine

Molecular Formula

C17H21N5

Molecular Weight

295.39

InChI

InChI=1S/C17H21N5/c1-14(2)22-10-8-20-17(22)12-19-11-15-3-5-16(6-4-15)21-9-7-18-13-21/h3-10,13-14,19H,11-12H2,1-2H3

InChI Key

HMYLOEKXFAWYBB-UHFFFAOYSA-N

SMILES

CC(C)N1C=CN=C1CNCC2=CC=C(C=C2)N3C=CN=C3

solubility

not available

1-(4-Imidazol-1-ylphenyl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]methanamine is a complex organic compound featuring imidazole and phenyl functional groups. Its structure includes two imidazole rings connected through a phenyl group, along with a propan-2-yl substituent. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where imidazole derivatives are often explored for their pharmacological properties.

Typical of imidazole-containing compounds. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the imidazole rings can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The amine group can undergo condensation with carbonyl compounds to form imines or other derivatives.
  • Acylation and Alkylation: The amine group can be acylated or alkylated, modifying the compound's reactivity and biological activity.

Research indicates that compounds containing imidazole moieties exhibit a range of biological activities, including:

  • Antimicrobial Properties: Many imidazole derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Activity: Some studies suggest that imidazole-containing compounds can inhibit cancer cell proliferation.
  • Enzyme Inhibition: They may act as inhibitors for specific enzymes, contributing to their therapeutic potential.

Several synthetic routes can be employed to prepare 1-(4-Imidazol-1-ylphenyl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]methanamine:

  • Multi-step Synthesis:
    • Start with the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde.
    • React it with an appropriate amine under acidic conditions to form the desired methanamine derivative.
  • One-Pot Synthesis:
    • Combine starting materials in a single reaction vessel with a catalyst, allowing for simultaneous formation of multiple bonds.
  • Modification of Existing Compounds:
    • Derive this compound from simpler imidazole or phenyl derivatives through functional group transformations.

The applications of 1-(4-Imidazol-1-ylphenyl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]methanamine span several fields:

  • Pharmaceutical Development: As a potential drug candidate due to its biological activities.
  • Material Science: In the development of new materials that leverage the properties of imidazole derivatives.
  • Biochemical Research: As a tool for studying enzyme interactions and mechanisms due to its structural complexity.

Interaction studies involving this compound typically focus on its binding affinity to various biological targets, including:

  • Receptors and Enzymes: Investigating how the compound interacts with specific receptors or enzymes to elucidate its mechanism of action.
  • Molecular Docking Studies: Computational approaches are used to predict how well the compound binds to target proteins, aiding in drug design.

Several compounds share structural similarities with 1-(4-Imidazol-1-ylphenyl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]methanamine. Here are some notable examples:

Compound NameStructureUnique Features
1-(4-Imidazol-1-yl)phenylethanamineContains a phenylethanamine structureSimpler structure; less steric hindrance
4-(1H-Imidazol-1-yl)benzaldehydeAldehyde derivative of an imidazoleReactive carbonyl group; used in condensation reactions
1H-Imidazole, 1,1'-(1,4-phenylen)bisBis-imidazole structureExhibits different reactivity due to multiple imidazole rings

This compound's unique combination of two imidazole rings and a propan-substituted amine distinguishes it from other similar compounds, potentially enhancing its biological activity and utility in medicinal chemistry.

XLogP3

1.4

Dates

Last modified: 07-25-2023

Explore Compound Types